6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide
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Overview
Description
6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6-chloropyridine-2-carboxylic acid with 2-amino-4-(pyridin-4-yl)thiazole under specific conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amines.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often employ bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution of the chloro group can produce various substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide: shares similarities with other pyridine and thiazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-10(19-15(22)12-3-2-4-14(17)20-12)16-21-13(9-23-16)11-5-7-18-8-6-11/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPKAWGSRTWVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=NC=C2)NC(=O)C3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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